3,5-Dichloropyridine-2,6-diamine
Overview
Description
3,5-Dichloropyridine-2,6-diamine is a chemical compound with the molecular formula C5H5Cl2N3 and a molecular weight of 178.02 g/mol. It is used as a starting material to synthesize pirozadil, which can be used for reducing blood-fat and antiplatelet condensation .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2,4,6-triamino-3,5-dinitropyridine in glacial acetic acid treated with hydrogen peroxide . The mixture is heated under reflux, cooled, diluted with water, and allowed to stand .Molecular Structure Analysis
The molecular structure of 3,5-Dichloropyridine-2,6-diamine is characterized by two chlorine atoms and two amine groups attached to a pyridine ring. The exact structural details would require more specific studies or computational modeling .Chemical Reactions Analysis
Chemoselective Suzuki-Miyaura reactions on similar compounds like 3,5-dibromo-2,6-dichloropyridine have been studied . The optimized reaction conditions allow for the facile access of 3-aryl- and 3,5-diarylpyridines in good yields .Scientific Research Applications
Synthesis and Properties of Polyimides
- Fluorinated Polyimides : Novel diamine monomers derived from 3,5-Dichloropyridine-2,6-diamine have been used to synthesize fluorinated polyimides with high thermal stability and low water absorption rates, useful in various industrial applications (Madhra et al., 2002).
- Optical and Electrochemical Applications : Derivatives of 3,5-Dichloropyridine-2,6-diamine have been synthesized for use in poly(pyridine−imide) with unique optical properties, useful for electrochromic devices and protonation characterization (Liaw et al., 2007).
- High Glass Transition Polyimides : A new diamine monomer containing pyridine groups derived from 3,5-Dichloropyridine-2,6-diamine was used to prepare polyimides with high thermal and mechanical properties, relevant in materials science (Wang et al., 2008).
Coordination Chemistry and Ligands
- Lanthanide Compounds and Iron Complexes : Derivatives of 2,6-di(pyrazol-1-yl)pyridine, related to 3,5-Dichloropyridine-2,6-diamine, have been used in coordination chemistry, notably in luminescent lanthanide compounds for biological sensing and iron complexes (Halcrow, 2005).
Novel Applications in Material Science
- Poly(amide–imide)s Synthesis : 3,5-Dichloropyridine-2,6-diamine derivatives have been used in synthesizing novel poly(amide–imide)s, demonstrating high thermal stability and unique properties relevant in advanced material applications (Mehdipour‐Ataei & Amirshaghaghi, 2004).
- Yttrium(III) Complexes : Research involving 3,5-Dichloropyridine-2,6-diamine derivatives in the synthesis of yttrium(III) complexes provides insights into potential applications in catalysis and material science (Radecka-Paryzek & Patroniak-Krzyminiewska, 1995).
Other Relevant Research
- Magnetic Circular Dichroism Spectroscopy : Studies involving chlorin complexes with ligands derived from 3,5-Dichloropyridine-2,6-diamine offer insights into magnetic circular dichroism spectroscopy, relevant in chemical analysis and material characterization (Huff et al., 1993).
Future Directions
The future directions of research on 3,5-Dichloropyridine-2,6-diamine could involve exploring its potential applications in the synthesis of pharmaceuticals and other organic compounds . Further studies could also focus on optimizing its synthesis and understanding its reactivity and mechanism of action .
properties
IUPAC Name |
3,5-dichloropyridine-2,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H4,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEGYRPBWSGDTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506489 | |
Record name | 3,5-Dichloropyridine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloropyridine-2,6-diamine | |
CAS RN |
76942-19-3 | |
Record name | 3,5-Dichloropyridine-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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